

Technical Guide: Physicochemical Properties of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate

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Compound of Interest

Compound Name: 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate

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For the Attention of Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide to the physicochemical properties of **1-Benzyl 3-methyl piperazine-1,3-dicarboxylate**. Given that this compound is not extensively documented in publicly available literature, this guide outlines the necessary framework for its characterization, including standardized experimental protocols and data presentation formats. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds, which underscores the importance of thoroughly characterizing novel derivatives like the one discussed herein.^{[1][2][3]}

Chemical Identity

Based on standard IUPAC nomenclature, the proposed structure for **1-Benzyl 3-methyl piperazine-1,3-dicarboxylate** is presented below. This structure features a benzyl group and a carboxylate on the nitrogen at position 1, and a methyl carboxylate group at position 3 of the piperazine ring.

Molecular Formula: C₁₄H₁₈N₂O₄ Molecular Weight: 278.30 g/mol CAS Number: Not Assigned

Physicochemical Data Summary

The following table summarizes the key physicochemical properties to be determined for **1-Benzyl 3-methyl piperazine-1,3-dicarboxylate**. This structured format allows for clear and

concise data presentation, essential for drug development and research applications.

Property	Value	Method
Melting Point (°C)	Not Determined	Capillary Method
Boiling Point (°C)	Not Determined	Not Applicable (likely decomposition at high temperatures)
Solubility (mg/mL)		
Water	Not Determined	Shake-flask method
DMSO	Not Determined	Shake-flask method
Ethanol	Not Determined	Shake-flask method
pKa	Not Determined	Potentiometric titration or UV-spectroscopy
LogP (Octanol/Water)	Not Determined	Shake-flask method or HPLC

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below. These protocols are standard in the field and can be adapted as necessary.

3.1. Melting Point Determination (Capillary Method)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

This method is used to determine the temperature at which the solid compound transitions to a liquid. A sharp melting point range is indicative of high purity.

- Apparatus: Melting point apparatus, capillary tubes (one end sealed), thermometer.
- Procedure:
 - Ensure the sample is completely dry and in a powdered form.
 - Load a small amount of the compound into the open end of a capillary tube to a height of 2-3 mm.

- Pack the sample into the sealed end of the tube by tapping or dropping it through a long glass tube.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
- Reduce the heating rate to 1-2°C per minute to allow for accurate observation.
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.

3.2. Solubility Determination (Shake-Flask Method)[8][9]

This protocol determines the saturation concentration of the compound in a given solvent.

- Apparatus: Analytical balance, vials with screw caps, orbital shaker, filtration device (e.g., 0.45 µm syringe filter), analytical instrument for quantification (e.g., HPLC-UV).
- Procedure:
 - Add an excess amount of the solid compound to a vial containing a known volume of the solvent (e.g., water, DMSO, ethanol).
 - Seal the vial and place it on an orbital shaker in a temperature-controlled environment (typically 25°C).
 - Shake the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
 - After shaking, allow the suspension to settle.
 - Filter an aliquot of the supernatant to remove any undissolved solid.
 - Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV. The resulting concentration is the solubility.

3.3. LogP Determination (Shake-Flask Method)[10][11][12][13][14]

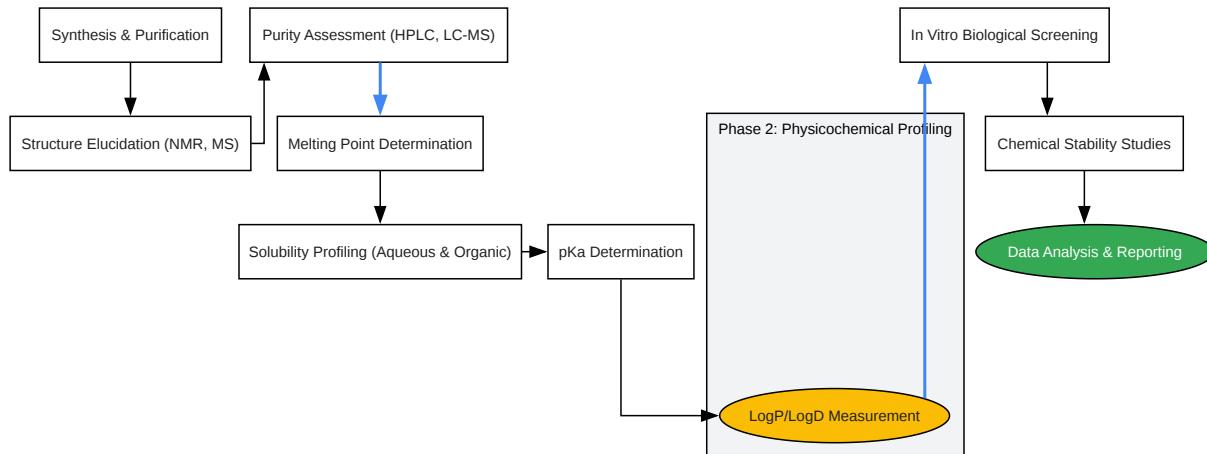
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter for predicting its pharmacokinetic properties.

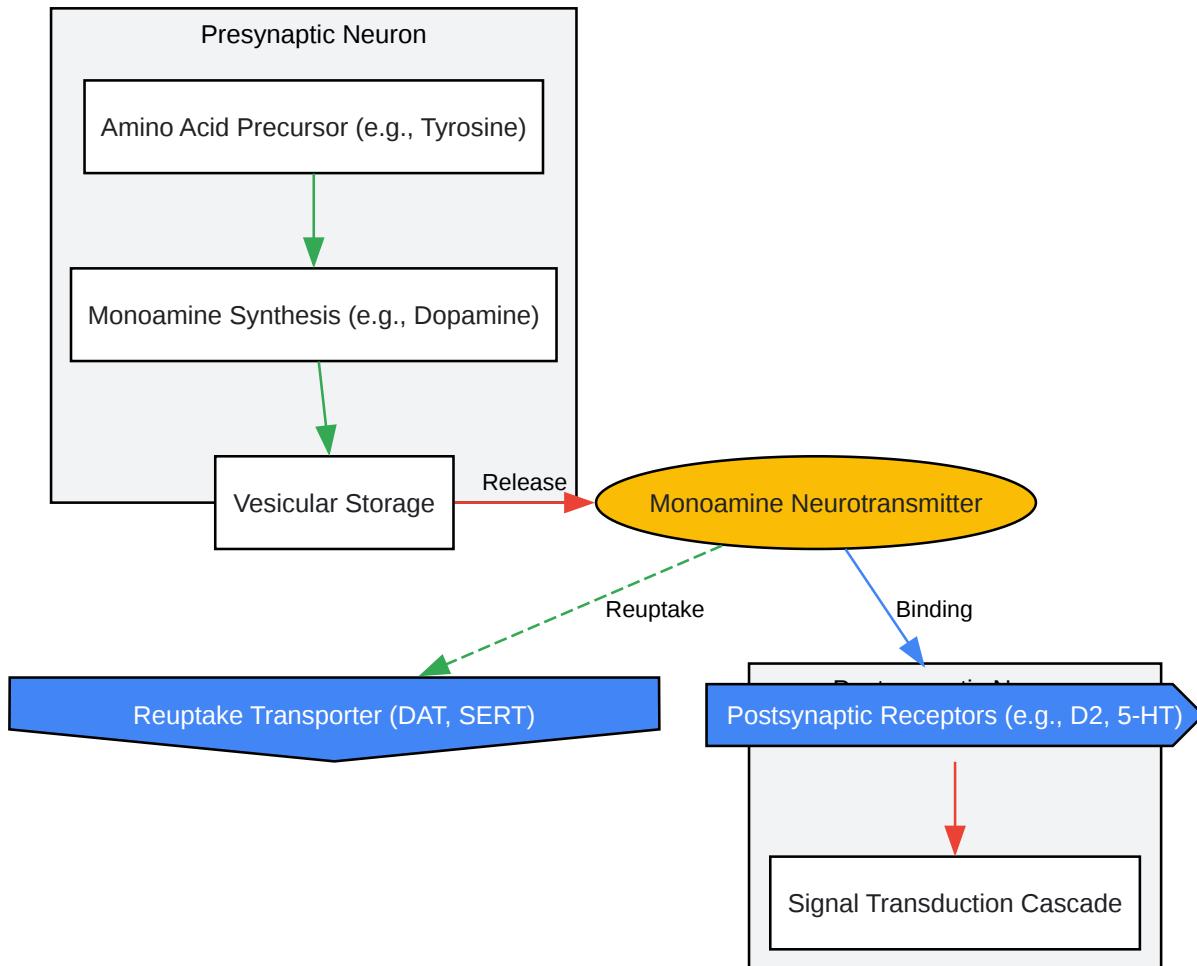
- Apparatus: Vials with screw caps, orbital shaker, centrifuge, analytical instrument for quantification (e.g., HPLC-UV).
- Procedure:
 - Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer like PBS, pH 7.4).
 - Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble).
 - Add a known volume of the stock solution to a vial containing known volumes of both the octanol and aqueous phases.
 - Seal the vial and shake it on an orbital shaker for a sufficient time to reach partitioning equilibrium (e.g., 1-2 hours).
 - Separate the two phases by centrifugation.
 - Carefully remove an aliquot from each phase.
 - Determine the concentration of the compound in each aliquot using a suitable analytical method.
 - Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualizations: Workflows and Pathways

4.1. Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of a new chemical entity (NCE) like **1-Benzyl 3-methyl piperazine-1,3-dicarboxylate**.[15][16][17][18][19]





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